molecular formula C12H15N B14326580 (1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine CAS No. 110615-11-7

(1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine

Cat. No.: B14326580
CAS No.: 110615-11-7
M. Wt: 173.25 g/mol
InChI Key: IYGZVVSQXSKVTG-UHFFFAOYSA-N
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Description

(1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine can be achieved through several methods:

    Condensation Reaction: One common method involves the condensation of an aldehyde or ketone with a primary amine. For this compound, benzaldehyde can react with prop-2-en-1-ylamine under acidic or basic conditions to form the imine.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of a nitrile compound in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s imine group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules and altering their function.

Comparison with Similar Compounds

Similar Compounds

    (1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-amine: Similar structure but with an amine group instead of an imine.

    (1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-nitrile: Contains a nitrile group instead of an imine.

    (1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-oxide: Contains an oxide group instead of an imine.

Uniqueness

(1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its imine group allows for versatile chemical transformations, making it valuable in synthetic chemistry and various research fields.

Properties

CAS No.

110615-11-7

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-phenyl-N-prop-2-enylpropan-1-imine

InChI

InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8,11H,1,6,9-10H2

InChI Key

IYGZVVSQXSKVTG-UHFFFAOYSA-N

Canonical SMILES

C=CCN=CCCC1=CC=CC=C1

Origin of Product

United States

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